Phenol, 2-(2-heptynylthio)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

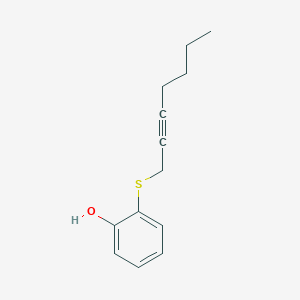

Phenol, 2-(2-heptynylthio)- is a useful research compound. Its molecular formula is C13H16OS and its molecular weight is 220.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenol, 2-(2-heptynylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(2-heptynylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Phenol, 2-(2-heptynylthio)- is characterized by the presence of a phenolic hydroxyl group and a thioether linkage, which contributes to its biological activity. The compound has the following chemical formula:

- Chemical Formula : C₁₃H₁₆OS

- Molecular Weight : 220.33 g/mol

Inhibition of Cyclooxygenases

One of the most significant applications of Phenol, 2-(2-heptynylthio)- is its role as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). Research indicates that it exhibits potent inhibitory effects, with IC50 values of 17 µM for COX-1 and 0.8 µM for COX-2, demonstrating a 20-fold selectivity towards COX-2 over COX-1. This selectivity makes it a candidate for anti-inflammatory drug development, particularly for conditions where COX-2 inhibition is desired without affecting COX-1 activity .

Environmental Applications

Phenol Removal from Wastewater

The compound has also been studied for its effectiveness in treating phenolic compounds in wastewater. A case study involving a specialty chemical manufacturer highlighted the successful reduction of phenol levels from wastewater using an innovative treatment system. The Nyex™-a system combined adsorption with electrochemical oxidation to achieve approximately 75% removal of phenol from chemical distillate and nearly 99% from effluent samples .

| Application Area | Method/Process | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|---|

| Chemical Distillate | Nyex™-a System | 4,761 | 1,096 | ~75% |

| Chemical Effluent | Nyex™-a System | 645 | <0.5 | ~99% |

Case Studies

Case Study: Inhibition of Inflammation

A study published in Science demonstrated the potential of Phenol, 2-(2-heptynylthio)- as an anti-inflammatory agent. The research involved animal models where the compound was administered to assess its effects on induced inflammation. Results showed significant reductions in inflammatory markers compared to control groups, supporting its therapeutic potential .

Case Study: Wastewater Treatment Efficiency

In another case study focused on wastewater management, the application of the Nyex™-a system demonstrated that Phenol, 2-(2-heptynylthio)- could effectively reduce phenolic content in industrial effluents. The study emphasized the importance of such treatments in minimizing environmental impact and adhering to regulatory standards for wastewater discharge .

Propiedades

IUPAC Name |

2-hept-2-ynylsulfanylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OS/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h6-7,9-10,14H,2-4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUMHLYBQBYJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCSC1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332861 |

Source

|

| Record name | Phenol, 2-(2-heptynylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210350-98-4 |

Source

|

| Record name | Phenol, 2-(2-heptynylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.